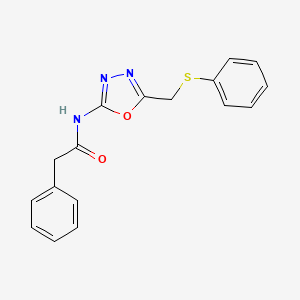
2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as PTMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTMA is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
1. NMR Characterization and Isomer Analysis
- A novel 1,3,4-oxadiazole derivative was synthesized and analyzed using NMR techniques. The study found two isomers (trans and cis) and calculated their tautomeric ratios, with the trans isomer being more dominant (Li Ying-jun, 2012) Li Ying-jun (2012).
2. Antimicrobial Activity
- Derivatives of 2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide demonstrated significant antimicrobial activities, indicating potential in therapeutic applications (Samreen Gul et al., 2017; K. Ramalingam et al., 2019; A. Rehman et al., 2016) Samreen Gul et al. (2017), K. Ramalingam et al. (2019), A. Rehman et al. (2016).
3. Anticancer and Tumor Inhibition
- Some derivatives exhibited anticancer activities. For example, specific derivatives were effective against human lung cancer cell lines and showed potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors (Ishan I. Panchal et al., 2020) Ishan I. Panchal et al. (2020).
4. Synthesis and Characterization
- Various studies focused on the synthesis and structural characterization of 1,3,4-oxadiazole derivatives, emphasizing their potential in medicinal chemistry (Mahipal Reddy Yata et al., 2014) Mahipal Reddy Yata et al. (2014).
5. Enzyme Inhibition and Therapeutic Potential
- Several studies evaluated the enzyme inhibition capabilities of these compounds, suggesting their utility as therapeutic agents (M. Abbasi et al., 2018) M. Abbasi et al. (2018).
6. Computational and Pharmacological Evaluation
- Computational studies have been conducted to assess the pharmacological potential of 1,3,4-oxadiazole derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (M. Faheem, 2018) M. Faheem (2018).
Propiedades
IUPAC Name |
2-phenyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)12-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZWISJYVSNFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(difluoromethoxy)phenyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2804559.png)
![(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one](/img/structure/B2804563.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2804564.png)
![5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B2804566.png)
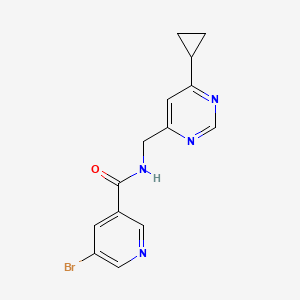
![methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate](/img/structure/B2804569.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2804570.png)
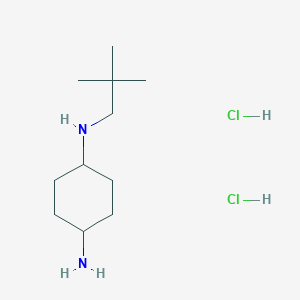
![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2804572.png)
![1-[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2804573.png)
![1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2804575.png)
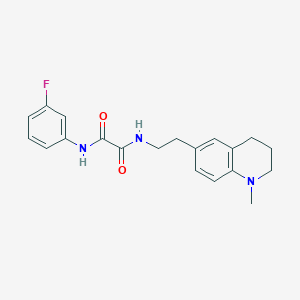
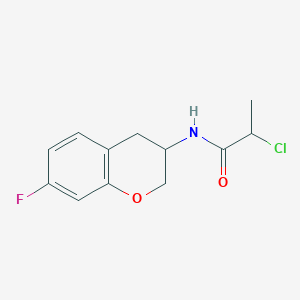
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2804580.png)